molecular formula C5H7F2N3 B1453619 5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole CAS No. 1247413-25-7

5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole

Cat. No. B1453619
M. Wt: 147.13 g/mol
InChI Key: KDZKTFWNROPHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole” belongs to the class of organic compounds known as triazoles, which are heterocyclic compounds with three nitrogen atoms in the five-membered ring. The “5-(difluoromethyl)” and “3-ethyl” indicate the substituents on the triazole ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a five-membered ring containing three nitrogen atoms, with a difluoromethyl group attached to one carbon and an ethyl group attached to another .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo N-alkylation and N-acylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

  • Difluoromethylation of Heterocycles

    • Field : Organic Chemistry
    • Application : Difluoromethylation is important for functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .
    • Method : The process involves a radical mechanism. The review focuses on the design and catalytic mechanism as well as on the representative outcomes and applications .
    • Results : Significant progress has been made in the construction of difluoromethyl substituted scaffolds over the past few years (2018 to early 2022) .
  • 1,2,3-Triazole-based Sequence-defined Oligomers and Polymers

    • Field : Polymer Chemistry
    • Application : The 1,2,3-triazole skeleton, accessible from the “click” reaction of an azide with an alkyne, is used in the synthesis and application of sequence-defined polymers .
    • Method : The review discusses the creation of biomimetic oligomers in which 1,2,3-triazoles were used as amide bioisosteres or as linkers between natural monomers .
    • Results : The research on the synthesis and application of sequence-defined polymers involving 1,2,3-triazole substructures has attracted much attention in the recent two decades .

Safety And Hazards

As with any chemical compound, handling “5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions in the research of such compounds could involve exploring their potential biological activities, developing more efficient synthesis methods, and studying their reactivity and interactions with other compounds .

properties

IUPAC Name

3-(difluoromethyl)-5-ethyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3/c1-2-3-8-5(4(6)7)10-9-3/h4H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZKTFWNROPHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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